Flumequine-13C3 is a fluorinated quinolone antibacterial compound, which is a labeled version of flumequine, distinguished by the incorporation of three carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of fluoroquinolone antibiotics. Flumequine itself is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria.
Flumequine-13C3 falls under the category of antibiotics, specifically within the fluoroquinolone class. This classification is based on its structural characteristics and its mechanism of action, which involves inhibition of bacterial DNA synthesis.
The synthesis of Flumequine-13C3 typically involves isotopic labeling techniques that incorporate carbon-13 into the flumequine molecule. Common methods for synthesizing labeled compounds include:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure the successful incorporation of carbon-13 without compromising the integrity of the flumequine structure. The final product must be purified through techniques such as chromatography to isolate Flumequine-13C3 from unreacted materials and by-products.
Flumequine-13C3 has a molecular formula represented as , indicating the presence of three carbon-13 isotopes within its structure. The molecular weight is approximately 264.23 g/mol.
The structure features a bicyclic core typical of fluoroquinolones, with specific functional groups that contribute to its antibacterial properties. The incorporation of carbon-13 allows for enhanced detection in analytical studies using techniques like mass spectrometry.
Flumequine-13C3 participates in various chemical reactions typical of quinolone antibiotics, including:
The stability and reactivity of Flumequine-13C3 can be influenced by factors such as pH, temperature, and presence of other chemicals. Analytical methods like high-performance liquid chromatography (HPLC) are often employed to monitor these reactions.
Flumequine-13C3 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription. This inhibition prevents bacterial cell division and leads to cell death.
Research indicates that fluoroquinolones, including Flumequine-13C3, show significant activity against a range of pathogens due to their ability to penetrate bacterial cell walls effectively. The isotopic labeling facilitates tracking the compound's distribution and metabolism in vivo.
Flumequine-13C3 is typically presented as a crystalline solid with specific melting points that may vary slightly depending on purity levels. Its solubility profile indicates it is soluble in polar solvents but less so in non-polar solvents.
Key chemical properties include:
Relevant analyses often involve determining its solubility, stability under various pH conditions, and degradation pathways using spectroscopic methods.
Flumequine-13C3 serves multiple purposes in scientific research:
This compound's unique isotopic labeling makes it a valuable tool for researchers investigating antibiotic behavior in biological systems and environmental contexts.
Flumequine-13C₃ (chemical name: 9-Fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-benzo[i,j]quinolizine-2-carboxylic-13C₃ acid) has the molecular formula C₁₁¹³C₃H₁₂FNO₃ and a molecular weight of 264.23 g/mol, representing a 3 Da increase from the unlabeled compound (261.23 g/mol). The three ¹³C atoms are specifically incorporated at the 2-carboxylic acid position and the adjacent carbonyl groups within the quinolone core, creating a predictable and consistent mass shift that facilitates detection in mass spectrometry. This precise labeling pattern maintains the compound's chemical integrity while providing distinct mass spectral signatures at m/z 264 for the molecular ion compared to m/z 261 for the unlabeled counterpart [4] [6] [9].
The structural characteristics include:
Flumequine-13C₃ is typically provided in acetonitrile or acetonitrile-methanol solutions at certified concentrations (e.g., 100 µg/mL) to ensure accuracy and consistency in analytical applications. The isotopic purity typically exceeds 99%, which is critical for minimizing interference from naturally occurring heavy isotopes in unlabeled compounds. This high isotopic enrichment allows researchers to precisely distinguish the labeled compound from its unlabeled counterpart and metabolic derivatives in complex biological and environmental samples [8] [9].
Table 1: Comparative Molecular Characteristics of Flumequine and Flumequine-13C₃
Property | Flumequine | Flumequine-13C₃ |
---|---|---|
Molecular Formula | C₁₄H₁₂FNO₃ | C₁₁¹³C₃H₁₂FNO₃ |
Molecular Weight | 261.25 g/mol | 264.23 g/mol |
CAS Number | 42835-25-6 | 1185049-09-5 |
Carbon-13 Positions | N/A | Carboxylic carbon and adjacent carbonyl carbons |
Mass Spectral Signature (m/z) | 261 | 264 |
Primary Solvent for Standards | Various | Acetonitrile, methanol, or mixtures |
The development of stable isotope-labeled pharmaceuticals emerged in response to the limitations of radioactive tracers, which posed significant safety concerns and regulatory challenges, particularly in human studies. Flumequine-13C₃ represents a specific application of this broader scientific evolution, developed when researchers needed internal standards that could precisely quantify flumequine residues in complex matrices. The transition from radioactive tracers (e.g., ¹⁴C) to stable isotopes (¹³C, ²H, ¹⁵N) gained momentum in the 1990s-2000s as mass spectrometry became more sensitive and accessible [1] [5].
The scientific rationale for selecting ¹³C labeling involves multiple considerations:
Flumequine-13C₃ was specifically engineered for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. In IDMS, known quantities of Flumequine-13C₃ are added to samples prior to extraction, compensating for analyte losses during sample preparation and matrix effects during ionization. This approach significantly improves accuracy compared to external calibration methods, with typical quantification errors reduced to <5% compared to 15-20% in unstandardized methods [1] [6] [9].
Table 2: Evolution of Isotopic Labeling Techniques in Pharmaceutical Research
Era | Labeling Approach | Key Advantages | Limitations | Representative Applications |
---|---|---|---|---|
1930s-1970s | Radioisotopes (³H, ¹⁴C) | High sensitivity; Simple detection | Radiation hazards; Regulatory restrictions | Pioneering drug metabolism studies |
1980s-1990s | Deuterium (²H) labeling | Lower cost; Synthetic accessibility | Potential kinetic isotope effects; Label exchange | Early pharmacokinetic studies |
2000s-Present | ¹³C/¹⁵N labeling | No kinetic effects; Metabolic stability; Safety | Higher production costs; Synthetic complexity | Quantitative LC-MS/MS; ADME studies; Environmental monitoring |
Flumequine (unlabeled parent compound) functions as a potent inhibitor of bacterial DNA gyrase (topoisomerase II), a critical enzyme responsible for DNA supercoiling during replication and transcription. By stabilizing the DNA-gyrase complex after DNA strand cleavage, Flumequine induces double-stranded DNA breaks that ultimately lead to bacterial cell death. This mechanism is concentration-dependent, with an IC₅₀ value of 15 μM (3.92 μg/mL) against target enzymes [4] [6].
The antibacterial spectrum of flumequine includes:
Flumequine demonstrates particularly potent activity against urinary tract pathogens, including Proteus vulgaris and Proteus mirabilis. In vivo efficacy has been demonstrated in rat models, where flumequine (50 mg/kg) significantly increased survival rates in P. vulgaris-induced urinary tract infections and P. mirabilis-induced prostatitis. These pharmacological properties established flumequine as a valuable veterinary antibiotic, particularly for aquaculture and livestock applications where Gram-negative infections are prevalent [3] [6].
The development of Flumequine-13C₃ directly addresses the need for precise quantification of flumequine residues in multiple contexts:
Research using ligninolytic fungi (Irpex lacteus, Dichomitus squalens, Trametes versicolor) demonstrated that while flumequine can be efficiently transformed (>90% within 3-6 days), some transformation products retain antibacterial activity. This finding highlights the critical importance of distinguishing between parent drug disappearance and true detoxification—a task uniquely suited for isotope-labeled standards like Flumequine-13C₃ that enable specific metabolite tracking [3].
Table 3: Antibacterial Spectrum of Flumequine Against Clinically Relevant Bacteria
Bacterial Species | Gram Classification | MIC Range (μg/mL) | Clinical Relevance |
---|---|---|---|
Escherichia coli | Negative | 1-4 | Urinary tract infections; Enteric infections |
Pseudomonas aeruginosa | Negative | 8-25 | Opportunistic infections; Wound infections |
Klebsiella pneumoniae | Negative | 4-16 | Pneumonia; Hospital-acquired infections |
Staphylococcus aureus | Positive | 8-32 | Skin/soft tissue infections; Abscesses |
Streptococcus pyogenes | Positive | 16-64 | Pharyngitis; Skin infections |
Enterococcus faecalis | Positive | 32-100 | Urinary tract infections; Endocarditis |
Brachyspira hyodysenteriae | Negative | 6.25-200 | Swine dysentery (veterinary) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9